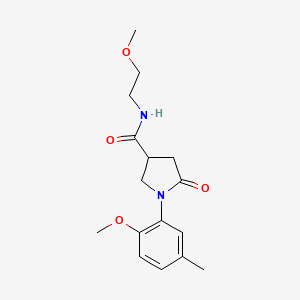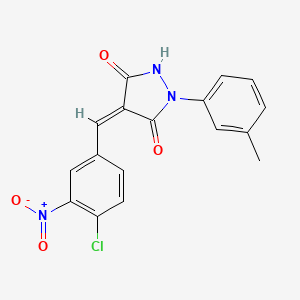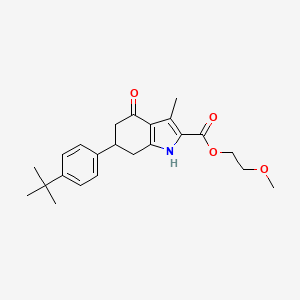![molecular formula C17H16N4O5S B4718025 DIMETHYL 5-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE](/img/structure/B4718025.png)
DIMETHYL 5-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Overview
Description
DIMETHYL 5-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridylcarbonyl group, a hydrazino group, and a carbothioyl group attached to an isophthalate backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of DIMETHYL 5-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting with the preparation of the isophthalate backbone. The synthetic route may include the following steps:
Formation of the isophthalate backbone: This can be achieved through the esterification of isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid.
Introduction of the pyridylcarbonyl group: This step involves the reaction of the isophthalate ester with a pyridylcarbonyl chloride in the presence of a base such as triethylamine.
Addition of the hydrazino group: The hydrazino group can be introduced through the reaction of the intermediate compound with hydrazine hydrate.
Formation of the carbothioyl group: This final step involves the reaction of the hydrazino intermediate with a thiocarbonyl reagent such as carbon disulfide.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
DIMETHYL 5-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the isophthalate backbone or the pyridylcarbonyl group are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DIMETHYL 5-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
DIMETHYL 5-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE can be compared with other similar compounds, such as:
DIMETHYL 5-((2-THIENYLCARBONYL)AMINO)ISOPHTHALATE: This compound has a thienylcarbonyl group instead of a pyridylcarbonyl group, leading to different chemical and biological properties.
DIMETHYL 5-((3,4,5-TRIMETHOXYBENZOYL)AMINO)ISOPHTHALATE:
DIMETHYL 5-((2-METHYL-3-NITROBENZOYL)AMINO)ISOPHTHALATE: This compound contains a methyl-nitrobenzoyl group, which influences its chemical behavior and biological activity.
Properties
IUPAC Name |
dimethyl 5-[(pyridine-4-carbonylamino)carbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-25-15(23)11-7-12(16(24)26-2)9-13(8-11)19-17(27)21-20-14(22)10-3-5-18-6-4-10/h3-9H,1-2H3,(H,20,22)(H2,19,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXHKMAXDGNFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC=NC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6-Tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4717954.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4717958.png)

![1-(2,6-dichlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B4717970.png)
![3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE](/img/structure/B4717975.png)
![5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B4717981.png)
![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4717988.png)

![2-[(4-FLUOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE](/img/structure/B4717995.png)
![3-(cyclohexylmethyl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4717999.png)
![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4718007.png)
![4-iodo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4718031.png)
![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4718042.png)
